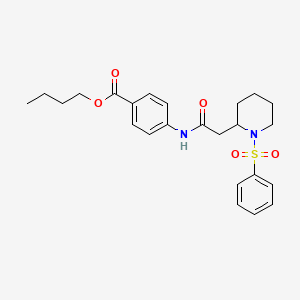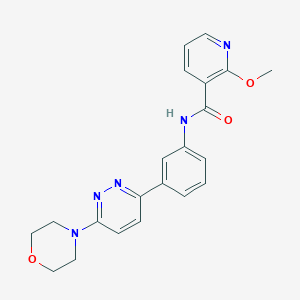
2-(2,6-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
Vue d'ensemble
Description
2-(2,6-Dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid (DMDI) is a heterocyclic organic compound which has been studied for its potential applications in a variety of scientific fields. It is an important intermediate in the synthesis of various compounds and has been found to have a wide range of biological and physiological effects.
Applications De Recherche Scientifique
2-(2,6-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has been studied for its potential applications in a variety of scientific fields. It has been used as a reagent in the synthesis of various compounds, such as indoles, pyrazoles, and pyrrolidines. It has also been used in the synthesis of various pharmaceuticals, such as antiepileptic drugs, antifungal agents, and antibiotics. Additionally, 2-(2,6-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has been studied for its potential applications in the field of biochemistry, as it has been found to be an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2).
Mécanisme D'action
Target of Action
Similar compounds have been shown to target leukemia and lymphoma cells .
Mode of Action
The compound demonstrates significant inhibition of cell proliferation and induction of apoptosis in leukemia and lymphoma cells . It appears to act through the mitochondrial apoptosis pathway . The compound also downregulates XIAP (x-linked inhibitor of apoptosis protein), suggesting the activation of additional apoptosis-promoting mechanisms .
Biochemical Pathways
The compound affects the mitochondrial apoptosis pathway . This pathway is crucial for the regulation of programmed cell death, a process that is often dysregulated in cancer cells. By inducing apoptosis, the compound can effectively eliminate cancer cells .
Pharmacokinetics
Similar compounds have been studied, and their absorption, distribution, metabolism, and excretion (adme) properties have been analyzed .
Result of Action
The compound has been shown to inhibit cell proliferation and induce apoptosis in leukemia and lymphoma cells . This results in the reduction of cancer cell populations, potentially leading to a decrease in tumor size and progression .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the activity of similar compounds .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2,6-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid in lab experiments include its availability, low cost, and ease of synthesis. Additionally, the compound has a wide range of potential applications, making it a useful reagent for a variety of experiments. The main limitation of using 2-(2,6-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid in lab experiments is the lack of understanding of its mechanism of action. Additionally, the compound can be toxic if not handled properly, and it can produce by-products which can interfere with the desired product.
Orientations Futures
The potential future directions for the use of 2-(2,6-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid in scientific research include further investigation into its mechanism of action, as well as its potential applications in the synthesis of other compounds. Additionally, further research could be done to explore the compound’s potential as an inhibitor of other enzymes, such as proteases and kinases. Additionally, further research could be done to explore the compound’s potential as an anti-inflammatory and anticonvulsant agent, as well as its potential applications in the synthesis of pharmaceuticals. Finally, further research could be done to explore the compound’s potential as a therapeutic agent for a variety of diseases and conditions.
Propriétés
IUPAC Name |
2-(2,6-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-9-4-3-5-10(2)14(9)18-15(19)12-7-6-11(17(21)22)8-13(12)16(18)20/h3-8H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMBPHSYAMSDPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,8-dibromo-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2912328.png)

![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2912330.png)
![Benzo[d][1,3]dioxol-5-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2912331.png)
![5-(2-Methylpyrido[3,4-d]pyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2912334.png)

![1-(3-Fluoro-5-methylphenyl)-N-[2-(prop-2-enoylamino)ethyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2912337.png)


![1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2912343.png)
![N-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}carbonyl)-L-phenylalanine](/img/structure/B2912345.png)


